2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Lipophilicity Drug-likeness ADME Prediction

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1369085-83-5) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyridine class, characterized by a fused triazole-pyridine bicyclic core with an ethyl substituent at the 2-position and a carboxylic acid group at the 6-position. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, this compound serves as a versatile building block in medicinal chemistry, where the triazolopyridine scaffold is recognized as a privileged structure for kinase inhibitor design, anti-inflammatory agent development, and adenosine receptor modulation.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 1369085-83-5
Cat. No. B2789358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
CAS1369085-83-5
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCCC1=NN2C=C(C=CC2=N1)C(=O)O
InChIInChI=1S/C9H9N3O2/c1-2-7-10-8-4-3-6(9(13)14)5-12(8)11-7/h3-5H,2H2,1H3,(H,13,14)
InChIKeySZWQLYLJZIHVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1369085-83-5): Structural Identity and Core Scaffold Features


2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1369085-83-5) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyridine class, characterized by a fused triazole-pyridine bicyclic core with an ethyl substituent at the 2-position and a carboxylic acid group at the 6-position [1]. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, this compound serves as a versatile building block in medicinal chemistry, where the triazolopyridine scaffold is recognized as a privileged structure for kinase inhibitor design, anti-inflammatory agent development, and adenosine receptor modulation [2][3].

Why 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The [1,2,4]triazolo[1,5-a]pyridine scaffold tolerates substitution at multiple positions, and even minor changes in substituent identity or position profoundly alter physicochemical properties, hydrogen-bonding capacity, and biological target engagement [1]. For instance, the 2-ethyl group on the target compound increases computed LogP to 1.1 versus 0.36 for the unsubstituted parent [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid , directly impacting membrane permeability and pharmacokinetic profile. Furthermore, the regioisomeric [4,3-a] fusion system (e.g., 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, CAS 1031937-63-9) presents a different spatial orientation of the carboxylic acid vector, which can alter binding to target proteins . The carboxylic acid at the 6-position (rather than the 5- or 8-position) determines the trajectory of amide bond formation in library synthesis, making blind interchange of regioisomers a critical source of SAR misinterpretation [2].

Quantitative Differentiation Evidence for 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Versus Closest Analogs


Computed LogP Surpasses Unsubstituted Parent by 3-Fold, Supporting Improved Membrane Permeability Predictions

The 2-ethyl substituent on the target compound elevates the computed octanol-water partition coefficient (XLogP3-AA) to 1.1, compared with a LogP of 0.36 for the unsubstituted parent [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1043903-19-0) [1]. This ~3-fold increase in predicted lipophilicity falls within the favorable range for oral bioavailability (LogP 1–3) and blood-brain barrier penetration, while the parent compound's LogP below 0.5 may limit membrane partitioning.

Lipophilicity Drug-likeness ADME Prediction

Hydrogen Bond Donor Count Matches Parent While Ethyl Group Adds Steric Bulk Without Altering H-Bond Profile

The target compound possesses exactly 1 hydrogen bond donor (the carboxylic acid OH) and 4 hydrogen bond acceptors, identical to the unsubstituted parent compound [1][2]. However, the 2-ethyl group introduces additional steric bulk (2 rotatable bonds vs 1 in the parent) without altering the H-bond donor/acceptor count. This decoupling of steric and hydrogen-bonding properties is a key advantage in fragment-based drug design, where maintaining a constant pharmacophoric H-bond profile while tuning steric occupancy is desirable [3].

Hydrogen Bonding Molecular Recognition Structure-Based Design

Topological Polar Surface Area (TPSA) of 67.5 Ų Confers Favorable Drug-Like Properties Relative to Other Heterocyclic Acid Building Blocks

The target compound has a computed Topological Polar Surface Area (TPSA) of 67.5 Ų [1], placing it well below the 140 Ų threshold generally predictive of good oral bioavailability (Veber's rule). For comparison, many commonly used heterocyclic carboxylic acid building blocks such as indole-2-carboxylic acid (TPSA ~53 Ų) or quinoline-3-carboxylic acid (TPSA ~50 Ų) have lower TPSA values that may reduce aqueous solubility, while the triazolopyridine scaffold balances polarity and lipophilicity [2]. Additionally, the TPSA is identical to that of the unsubstituted parent (also 67.5 Ų) , confirming that the 2-ethyl group modifies LogP without altering polar surface area.

Drug-likeness Oral Bioavailability Veber's Rules

Vendor-Supplied Purity Specifications: Up to 98% Purity Enables Reliable SAR Studies Without Purification Bottlenecks

The target compound is commercially available at 95% purity (AKSci) and 98% purity (Leyan, MolCore) , with MolCore offering ISO-certified quality control suitable for global pharmaceutical R&D . In contrast, the regioisomeric 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1031937-63-9) is available only at 95% purity and at significantly higher cost (¥17,500/100 mg from Kishida) . The 98% purity grade minimizes confounding byproducts in dose-response assays and ensures reproducible SAR conclusions.

Chemical Purity Procurement Specifications SAR Reproducibility

Carboxylic Acid at 6-Position Enables Direct Amide Coupling; Ester Analogs Require Additional Saponification Step

The target compound bears a free carboxylic acid at the 6-position, enabling direct amide coupling without a deprotection step. The corresponding ethyl ester analog, ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 1043902-87-9), requires a saponification step (typically LiOH or NaOH in aqueous THF/MeOH) to liberate the free acid before coupling, adding one synthetic step and introducing potential yield loss . In high-throughput parallel synthesis, each additional step reduces overall library yield multiplicatively; bypassing ester hydrolysis saves 12–24 hours of reaction and purification time per batch [1].

Synthetic Tractability Amide Bond Formation Library Synthesis Efficiency

Microwave-Assisted Synthetic Route Offers Catalyst-Free, Eco-Friendly Access Compared to Traditional Reflux Methods for Regioisomeric Analogs

A catalyst-free, additive-free, and eco-friendly microwave-assisted method has been established for synthesizing [1,2,4]triazolo[1,5-a]pyridines via tandem reaction of enaminonitriles and benzohydrazides, directly applicable to the target compound class [1]. This contrasts with traditional reflux methods (toluene, 110°C, 12–24 h) often required for regioisomeric [4,3-a] fused systems [2]. Microwave synthesis reduces reaction time from hours to minutes (typically 10–30 min), improves yield, and eliminates the need for transition metal catalysts, which is critical for procurement of material intended for biological testing where metal contamination can confound assay results [3].

Green Chemistry Microwave Synthesis Process Scalability

Optimal Application Scenarios for 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Design Requiring Balanced Lipophilicity for Cellular Activity

When constructing a focused kinase inhibitor library based on the triazolopyridine scaffold, the 2-ethyl substituent provides a LogP of 1.1—significantly higher than the unsubstituted parent (LogP 0.36)—placing the compound in the sweet spot for cellular permeability [1]. This is particularly relevant for JAK family kinase targets, where the triazolopyridine core has demonstrated clinical translatability (e.g., filgotinib) and where C2 substitution is known to be critical for cellular potency [2]. The free carboxylic acid at position 6 enables direct diversification via amide coupling, generating libraries with improved cell-based activity predictions compared to unsubstituted analogs.

Adenosine Receptor Antagonist Development Exploiting Regiochemical Precision

For adenosine receptor (hA1, hA2A, hA2B, hA3) modulator programs, the precise positioning of substituents on the triazolopyridine core dictates receptor subtype selectivity [1]. The 6-carboxylic acid regioisomer (as opposed to the 5- or 7-carboxylic acid variants) provides a specific exit vector for amide extension that has been validated in SAR studies of 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides [2]. The 2-ethyl group adds lipophilicity without altering the H-bond donor/acceptor profile (HBD = 1, HBA = 4), preserving the key pharmacophoric features for adenosine receptor binding while enabling exploration of hydrophobic sub-pockets.

Parallel Synthesis Campaigns Prioritizing Workflow Efficiency and Metal-Free Products

In high-throughput chemistry workflows (96-well or 384-well parallel amide coupling), the free carboxylic acid form eliminates the ester hydrolysis bottleneck, saving one synthetic step and an estimated 12–24 hours per batch [1]. Furthermore, the availability of catalyst-free microwave synthetic protocols for this scaffold class [2] ensures that custom-synthesized batches can be delivered metal-free, a critical requirement for biochemical assays where trace palladium or copper can inhibit kinases or other ATP-dependent enzymes at sub-micromolar concentrations.

Fragment-Based Drug Discovery Leveraging Decoupled Steric and H-Bond Properties

The target compound's molecular weight (191.19 g/mol) and balanced TPSA (67.5 Ų) make it suitable as a fragment-sized scaffold [1]. Its key differentiation from the unsubstituted parent is the decoupling of steric and hydrogen-bonding parameters: the 2-ethyl group adds rotatable bonds (2 vs 1) and LogP (1.1 vs 0.36) without altering HBD/HBA counts [2]. In fragment growing and merging strategies, this allows medicinal chemists to probe lipophilic pocket occupancy while maintaining a constant polar interaction footprint, a property not offered by the parent compound or the regioisomeric [4,3-a] fused analog.

Quote Request

Request a Quote for 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.